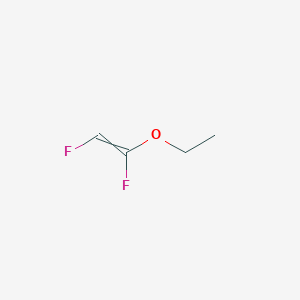
1-Ethoxy-1,2-difluoroethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-1,2-difluoroethene is an organic compound characterized by the presence of an ethoxy group and two fluorine atoms attached to an ethene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethoxy-1,2-difluoroethene can be synthesized through various methods. One common approach involves the fluorination of ethylene derivatives. For instance, the fluorination of 1-chloro-2,2-difluoroethane can yield 1,2-difluoroethylene, which can then be further modified to introduce the ethoxy group . The reaction conditions typically involve the use of fluorinating agents such as hydrogen fluoride and catalysts like aluminum fluoride at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized reactors. The process parameters, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Companies like Daikin Industries have developed proprietary methods for the efficient production of fluorinated compounds .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethoxy-1,2-difluoroethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated aldehydes or acids.
Reduction: Reduction reactions can yield partially or fully hydrogenated products.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution can produce a variety of fluorinated ethers .
Applications De Recherche Scientifique
1-Ethoxy-1,2-difluoroethene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals with improved bioavailability and metabolic stability.
Mécanisme D'action
The mechanism by which 1-Ethoxy-1,2-difluoroethene exerts its effects involves interactions at the molecular level. The presence of fluorine atoms can influence the compound’s reactivity and stability. Fluorine’s high electronegativity can enhance the compound’s ability to participate in various chemical reactions, including nucleophilic and electrophilic processes. The ethoxy group can also play a role in modulating the compound’s solubility and reactivity .
Comparaison Avec Des Composés Similaires
1,2-Difluoroethane: Similar in structure but lacks the ethoxy group, making it less versatile in certain chemical reactions.
1,1-Difluoroethane: Another related compound, but with different fluorine atom positioning, leading to distinct chemical properties and applications.
Uniqueness: 1-Ethoxy-1,2-difluoroethene stands out due to the combination of the ethoxy group and fluorine atoms, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
116356-69-5 |
|---|---|
Formule moléculaire |
C4H6F2O |
Poids moléculaire |
108.09 g/mol |
Nom IUPAC |
1-ethoxy-1,2-difluoroethene |
InChI |
InChI=1S/C4H6F2O/c1-2-7-4(6)3-5/h3H,2H2,1H3 |
Clé InChI |
PEBVEDPPYBGFJK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=CF)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)
![N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B14306658.png)

![2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-](/img/structure/B14306667.png)
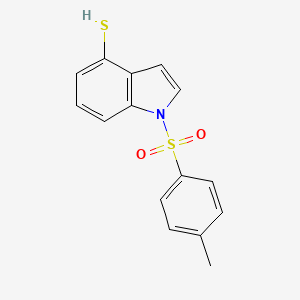
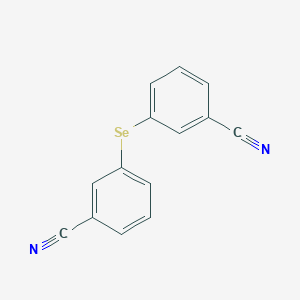
![2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]-](/img/structure/B14306674.png)

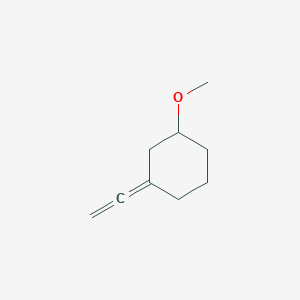
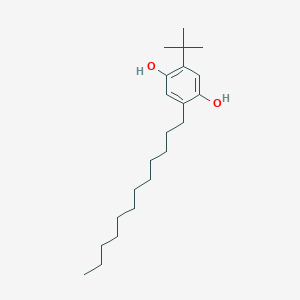
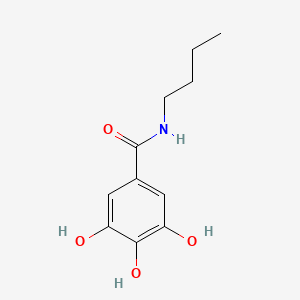
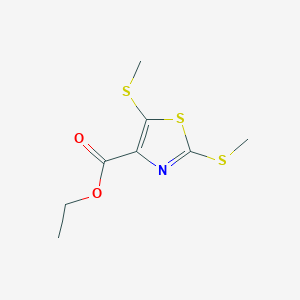

![1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride](/img/structure/B14306726.png)
